

An In-depth Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel

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Compound of Interest

Compound Name: 10-Deacetyl-7-xylosyl Paclitaxel

Cat. No.: B1244631

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Introduction

10-Deacetyl-7-xylosyl Paclitaxel is a naturally occurring taxane derivative isolated from various species of the yew tree (*Taxus*), notably *Taxus chinensis*.^[1] As a structural analogue of the widely used chemotherapeutic agent Paclitaxel (Taxol®), this compound has garnered significant interest within the scientific community. Its importance stems from two primary areas: its intrinsic biological activity as a microtubule-disrupting agent and its role as a key intermediate in the semi-synthesis of Paclitaxel and its derivatives, such as Docetaxel. This guide provides a comprehensive technical overview of **10-Deacetyl-7-xylosyl Paclitaxel**, encompassing its chemical properties, biological mechanism of action, relevant experimental protocols, and its utility in synthetic chemistry.

Chemical and Physical Properties

10-Deacetyl-7-xylosyl Paclitaxel is a diterpenoid with a complex tetracyclic core structure, characteristic of the taxane family. The key structural distinctions from Paclitaxel are the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. These modifications influence its physicochemical properties, such as polarity and solubility.

Property	Value
CAS Number	90332-63-1
Molecular Formula	C ₅₀ H ₅₇ NO ₁₇
Molecular Weight	943.98 g/mol
Alternate Names	10-Deacetyl-7-xylosyltaxol, 10-Deacetylpaclitaxel 7-Xyloside

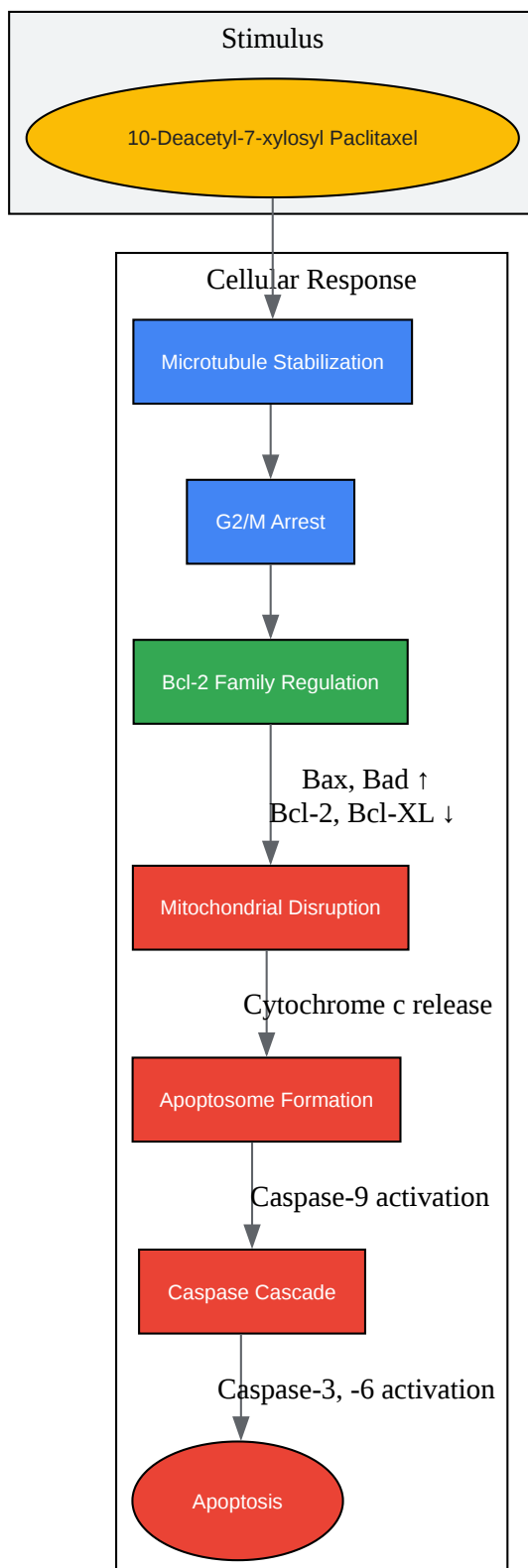
Mechanism of Action and Biological Activity

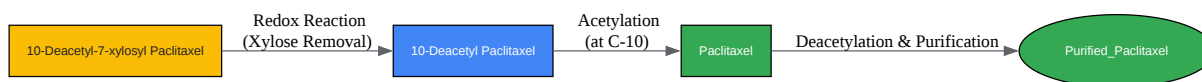
Similar to Paclitaxel, **10-Deacetyl-7-xylosyl Paclitaxel** exerts its cytotoxic effects by targeting microtubules.[2] However, instead of inhibiting their assembly, it promotes the polymerization of tubulin and stabilizes the resulting microtubules, thereby preventing their dynamic instability which is crucial for various cellular processes, most notably mitosis. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Induction of Apoptosis

The primary mechanism of cell death induced by **10-Deacetyl-7-xylosyl Paclitaxel** is through the intrinsic, or mitochondrial-driven, pathway of apoptosis.[1][2] This has been particularly well-characterized in human prostate cancer (PC-3) cells. The signaling cascade is initiated by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the concomitant downregulation of anti-apoptotic members like Bcl-2 and Bcl-XL.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then triggers a downstream caspase cascade, including the activation of effector caspases-3 and -6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]

Signaling Pathway Diagram





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